molecular formula C21H24FNO3 B11034774 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11034774
M. Wt: 357.4 g/mol
InChI Key: HGMPVNYXQMLSRV-UHFFFAOYSA-N
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Description

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a cycloheptyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves multiple steps, including the formation of the pyrroloquinoline core and the introduction of the fluorine and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-fluoro-1-hydroxy-4,4,6-trimethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24FNO3

Molecular Weight

357.4 g/mol

IUPAC Name

6-fluoro-3-hydroxy-9,11,11-trimethyl-3-(2-oxocycloheptyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C21H24FNO3/c1-12-11-20(2,3)23-18-14(12)9-13(22)10-16(18)21(26,19(23)25)15-7-5-4-6-8-17(15)24/h9-11,15,26H,4-8H2,1-3H3

InChI Key

HGMPVNYXQMLSRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCCCC4=O)O)F)(C)C

Origin of Product

United States

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